3-Methoxyphthalic acid

Vue d'ensemble

Description

Synthesis Analysis

A classic synthesis of 3-methoxyphthalic anhydride, a derivative of 3-methoxyphthalic acid, has been traditionally achieved using 3-nitrophthalic acid. However, this method has shown low overall yield. An alternative and more efficient synthesis route involves the Diels-Alder reaction of dimethyl acetylenedicarboxylate with various reagents, including 3-methoxy-2-pyrone (Profitt, Jones, & Watt, 1975).

Molecular Structure Analysis

The molecular structure of 3-methoxyphthalic acid derivatives and related compounds has been studied using various methods, including X-ray diffraction. For instance, the study of 1-acetoxy-3-ethoxy carbonyl-4-(4-methoxy)phenyl-7-methoxynaphthalene revealed its crystallization in a triclinic space group, shedding light on the molecular arrangement of similar compounds (Singh, 2013).

Chemical Reactions and Properties

The compound's ability to undergo various chemical reactions has been a subject of study. For example, the reaction of 3-methoxyphthalide anions with 3,4-dihydroisoquinolines has been explored, showcasing its potential in forming complex chemical structures such as 13-spiro-substituted protoberberines (Warrener, Liu, Russell, & Tiekink, 1998).

Physical Properties Analysis

The physical properties of 3-methoxyphthalic acid and its derivatives, including melting points, boiling points, and solubility, are crucial for its application in various chemical processes. However, specific studies focusing on these properties of 3-methoxyphthalic acid were not found in the current literature.

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds, stability under different conditions, and potential as a synthon for more complex molecules, are significant areas of research. Studies on related compounds, like the synthesis of 4-Hydroxyisophthalic acid from p-methoxybenzoic acid, provide insights into the chemical behavior of 3-methoxyphthalic acid (He Deyun, 2011).

Applications De Recherche Scientifique

A study by Profitt, Jones, and Watt (1975) described the synthesis of 3-methoxyphthalic anhydride from 3-methoxy-2-pyrone, which is a suitable synthon for anthracycline-based antibiotics (Profitt, Jones, & Watt, 1975).

Otsuji, Yabune, and Imoto (1969) found that methylsulfinyl carbanion reacts with substituted phthalic esters to produce various tetracarboxylic acids and azoxybenzene-2,2′,3,3′-tetracarboxylic acid (Otsuji, Yabune, & Imoto, 1969).

A 1992 study by Gatti, Cavrini, and Roveri highlighted the use of 2-Bromoacetyl-6-methoxynaphthalene as a fluorescent labeling reagent for HPLC analysis of biologically active carboxylic acids, including in pharmaceutical formulations (Gatti, Cavrini, & Roveri, 1992).

Mali and Babu (1998) introduced a new acid-catalyzed method for synthesizing (Z)-3-butylidenephthalides and 3-alkyl-8-hydroxy/methoxyisocoumarins from phthalides, with potential for variation in 3-substituent and functionalization (Mali & Babu, 1998).

Durrani and Tyman (1979) successfully synthesized 6-n-alkylsalicylic acids and 3-n-alkylphenols using copper salts and 3-methoxyphthalic anhydride (Durrani & Tyman, 1979).

Lv et al. (2011) developed a novel synthesis method allowing for the synthesis of 3-aryl and 3-alkenyl phthalides, tolerating functional groups like methoxy, fluoro, chloro, and vinyl (Lv et al., 2011).

In 2004, Cartoni et al. studied how Ferrelmyoglobin (MbIV) promotes oxidative degradation of cardiotoxic anthracyclines to 3-methoxyphthalic acid, potentially reducing cardiotoxicity (Cartoni et al., 2004).

Safety and Hazards

The safety information for 3-Methoxyphthalic acid indicates that it should be stored in a sealed, dry, room temperature environment . It is recommended to avoid getting the compound in eyes, on skin, or on clothing. Ingestion and inhalation should also be avoided .

Relevant Papers Relevant papers related to 3-Methoxyphthalic acid can be found at the provided references .

Propriétés

IUPAC Name |

3-methoxyphthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O5/c1-14-6-4-2-3-5(8(10)11)7(6)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DULQZGQVLHMCAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20311165 | |

| Record name | 3-methoxyphthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20311165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxyphthalic acid | |

CAS RN |

14963-97-4 | |

| Record name | 14963-97-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239374 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-methoxyphthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20311165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the origin of 3-methoxyphthalic acid in a biological context?

A1: Research reveals that 3-methoxyphthalic acid is a degradation product of certain anthracyclines, like doxorubicin, in the presence of oxidizing agents. Specifically, ferrylmyoglobin (MbIV), generated from the reaction of myoglobin (MbIII) with hydrogen peroxide (H2O2), exhibits pseudoperoxidase activity and catalyzes the oxidative degradation of doxorubicin, leading to the formation of 3-methoxyphthalic acid. [] This process involves the opening and degradation of the anthracycline's tetracyclic ring structure, primarily targeting the methoxy-substituted ring. []

Q2: Is 3-methoxyphthalic acid formation specific to doxorubicin degradation?

A2: No, the formation of 3-methoxyphthalic acid is not limited to doxorubicin. Studies demonstrate that other methoxy-substituted anthracyclines also yield 3-methoxyphthalic acid upon oxidation by MbIV. [] Interestingly, demethoxy analogs of these anthracyclines, lacking the methoxy substitution, produce simple phthalic acid instead. [] This suggests a crucial role of the methoxy group in dictating the final degradation product.

Q3: Could you elaborate on the significance of 3-methoxyphthalic acid formation in the context of anthracycline-induced cardiotoxicity?

A3: Studies suggest that the formation of 3-methoxyphthalic acid from anthracyclines like doxorubicin might represent a detoxification pathway. While doxorubicin is known to cause cardiotoxicity, 3-methoxyphthalic acid exhibited significantly lower toxicity to H9c2 cardiomyocytes. [, ] In fact, cardiomyocytes tolerated 3-methoxyphthalic acid concentrations exceeding those measured in cardiac tissue following doxorubicin treatment. [] This observation, combined with the detection of 3-methoxyphthalic acid in both animal models and human cardiac tissue exposed to doxorubicin, points towards a potential protective mechanism against anthracycline-induced cardiotoxicity. [, ]

Q4: Besides its biological relevance, is there any existing research on the chemical synthesis of 3-methoxyphthalic acid?

A4: Yes, while not extensively explored in the provided research excerpts, there are reports on the synthesis of 3-methoxyphthalic acid and its derivatives. For instance, research highlights a "convenient synthesis of substituted 3-methoxyphthalic acids," suggesting established synthetic routes for this compound. [] Another study focuses on the "facile interconversion of the isomeric acid chlorides derived from half methyl esters of 3-methoxyphthalic acid," indicating further investigations into its chemical reactivity and potential synthetic applications. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

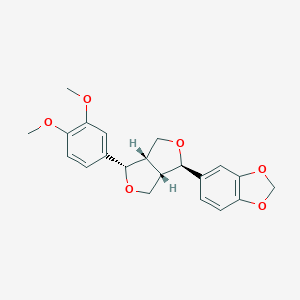

![(2S)-2-[5-Chloro-2-[(4-methoxyphenyl)methylamino]phenyl]-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol](/img/structure/B48624.png)